1-(cyclopropanesulfonyl)pyrrolidine
Overview
Description
1-(Cyclopropanesulfonyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a cyclopropanesulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a core structure in many biologically active molecules and pharmaceuticals . The addition of a cyclopropanesulfonyl group can significantly alter the chemical and biological properties of the pyrrolidine ring, making this compound a compound of interest in various fields of research.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have a wide range of biological activities and target selectivity . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to different biological profiles . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological effects .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-(cyclopropanesulfonyl)pyrrolidine is known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific biochemical context
Cellular Effects
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
Pyrrolidine derivatives have been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. It has been shown that pyrrolidine dithiocarbamate has a bidirectional effect in protecting rats from severe acute pancreatitis. A high dose aggravated the disease, while a low or medium dose alleviated tissue damage .
Metabolic Pathways
Pyrrolidine derivatives have been shown to be involved in various metabolic pathways .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding pyrrolidine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrrolidine compounds, and various substituted pyrrolidine derivatives .
Scientific Research Applications
1-(Cyclopropanesulfonyl)pyrrolidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, widely used in organic synthesis and drug discovery.
Pyrrolidine-2,5-dione: A versatile scaffold with various biological activities.
Pyrrolopyrazine derivatives: Known for their synthetic approaches and biological activities.
Uniqueness
1-(Cyclopropanesulfonyl)pyrrolidine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
1-cyclopropylsulfonylpyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10,7-3-4-7)8-5-1-2-6-8/h7H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJLHFUSKYLND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296144 | |
Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146475-52-7 | |
Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146475-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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